molecular formula C5H3BrFN B041290 2-Bromo-5-fluoropyridine CAS No. 41404-58-4

2-Bromo-5-fluoropyridine

Cat. No. B041290
Key on ui cas rn: 41404-58-4
M. Wt: 175.99 g/mol
InChI Key: UODINHBLNPPDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087626B2

Procedure details

A mixture of 2-bromo-5-fluoropyridine (5.00 g, 28.4 mmol), sodium acetate (9.33 g, 114 mmol), and 1-1′bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH2Cl2 (0.464 g, 0.57 mmol) in ethanol (80 mL) in a Parr® high pressure stainless steel reactor vessel is placed under an atmosphere of 50 psi carbon monoxide and heated at 80-100° C. for 4 h. The vessel is cooled, volatiles removed in vacuo, and the residue partitioned between ethyl acetate and water. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, filtered, and evaporated to give a dark solid. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes) to yield the title compound 2.8 g (58%) as a white solid that is recrystallized from hexanes to give white crystals: mp 61-63° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step One
[Compound]
Name
1-1′bis(diphenylphosphino)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloropalladium(II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.464 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[C:9]([O-:12])(=[O:11])C.[Na+].C(Cl)Cl.[C]=O.[CH2:19](O)[CH3:20]>Cl[Pd]Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]([O:12][CH2:19][CH3:20])=[O:11])=[N:3][CH:4]=1 |f:1.2,^3:16|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
9.33 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
1-1′bis(diphenylphosphino)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dichloropalladium(II)
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl
Step Two
Name
Quantity
0.464 g
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The vessel is cooled
CUSTOM
Type
CUSTOM
Details
volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark solid
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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